Boc-(4-aminophenylthio)acetic acid
Description
BenchChem offers high-quality Boc-(4-aminophenylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(4-aminophenylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOGKMQWOYDFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Boc-(4-aminophenylthio)acetic acid (CAS 447414-44-0)
Executive Summary
Boc-(4-aminophenylthio)acetic acid (CAS 447414-44-0) is a specialized heterobifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its structure features a rigid phenyl-thioether core flanked by an acid-labile tert-butyloxycarbonyl (Boc)-protected amine and a reactive carboxylic acid.
This architecture allows for precise, stepwise conjugation. The thioether moiety imparts unique lipophilicity and metabolic stability profiles compared to standard polyethylene glycol (PEG) or alkyl linkers, influencing the permeability and conformation of the final bioactive molecule.
Part 1: Chemical Profile & Physicochemical Properties
Understanding the fundamental properties of this building block is critical for calculating stoichiometry and determining solvent compatibility during synthesis.
Identification & Constants
| Property | Value / Description |
| CAS Number | 447414-44-0 |
| Systematic Name | 2-((4-((tert-butoxycarbonyl)amino)phenyl)thio)acetic acid |
| Molecular Formula | |
| Molecular Weight | 283.34 g/mol |
| Appearance | White to off-white powder (typical) |
| Solubility | High in DMSO, DMF, DCM; Low in Water |
| pKa (Acid) | ~3.8 – 4.2 (Predicted for aryl-thioacetic acids) |
| LogP | ~2.5 (Predicted hydrophobic character) |
Structural Analysis
The molecule consists of three distinct functional zones:
-
The "Head" (Carboxylic Acid): The primary attachment point, ready for activation (e.g., NHS ester) and coupling to primary amines.
-
The "Core" (Phenyl-Thioether): Provides structural rigidity and a specific bond angle (~109° at Sulfur) that differs from linear alkyl chains, potentially improving ligand-target fit.
-
The "Tail" (Boc-Amine): A masked amino group. Once the "Head" is coupled, the Boc group is removed to reveal a nucleophilic amine for the second conjugation step.
Part 2: Handling, Stability & Storage
Storage Protocols
-
Temperature: Store at -20°C . Long-term storage at room temperature may lead to slow decarboxylation or oxidation.
-
Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .
-
Container: Amber glass vials to prevent photo-oxidation of the thioether linkage.
Stability Risks
-
Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants (e.g., peroxides, bleach) or atmospheric oxygen over long periods in solution. -
Acid Sensitivity: The Boc group is acid-labile. Avoid exposure to volatile acids (HCl, TFA) during storage.
Part 3: Experimental Protocols
Workflow Visualization
The following diagram illustrates the standard workflow for utilizing CAS 447414-44-0 in a PROTAC synthesis context.
Caption: Stepwise synthetic pathway for incorporating the linker into a bifunctional molecule.
Protocol A: Carboxylic Acid Activation & Coupling
This protocol describes coupling the acid moiety of CAS 447414-44-0 to a primary amine (e.g., a VHL ligand derivative).
Reagents:
-
CAS 447414-44-0 (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of CAS 447414-44-0 in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution may turn slightly yellow.
-
Addition: Add 1.1 equiv of the Amine Partner (
). -
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass
). -
Work-up: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove excess DIPEA/HATU), saturated
, and Brine. Dry over .
Protocol B: Boc-Deprotection (TFA Method)
Once the first coupling is complete, the Boc group must be removed to allow the second conjugation.
Reagents:
-
Boc-Intermediate (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve the Boc-Intermediate in DCM (approx 10 mL per gram).
-
Acidification: Cool to 0°C. Slowly add TFA to achieve a final ratio of 1:1 or 1:2 (TFA:DCM).
-
Reaction: Stir at 0°C for 10 minutes, then warm to RT and stir for 1–2 hours.
-
Monitoring: Check LC-MS for the loss of the Boc group (-100 Da mass shift).
-
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA.
-
Critical: The product will be a TFA salt. Ensure you adjust pH with base (e.g., DIPEA) in the subsequent step.
-
Part 4: Scientific Rationale & Troubleshooting
Why Thioether?
The choice of a thioether (-S-) linkage over a standard ether (-O-) or alkyl chain is deliberate.
-
Metabolic Stability: Thioethers are generally resistant to plasma esterases, though they can be metabolized by flavin-containing monooxygenases (FMOs).
-
Geometry: The C-S-C bond angle is approximately 90-100°, creating a "kink" in the linker chain that can induce favorable protein-protein interactions in PROTAC ternary complexes [1].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Carboxylic acid deactivation or steric hindrance. | Switch from HATU to COMU or PyBOP. Ensure DMF is anhydrous. |
| Oxidation (+16 Da) | Sulfur oxidation during workup. | Degas all solvents. Avoid vigorous stirring in air. Add trace EDTA to remove metal catalysts. |
| Incomplete Deprotection | Add 2.5% Triisopropylsilane (TIPS) to the TFA cocktail as a scavenger. |
References
-
Design of PROTAC Linkers
- Source: Maple, H. J., et al. (2019). "Linker Design in Proteolysis Targeting Chimeras (PROTACs)." ChemMedChem.
- Context: Discusses the impact of linker length and composition (alkyl vs. PEG vs. rigid aromatics)
-
Boc Chemistry Standards
- Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Context: The authoritative guide on Boc protection and deprotection mechanics.
-
Amide Coupling Protocols
- Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Context: mechanistic comparison of H
Technical Guide: Sourcing and Synthesizing Boc-(4-aminophenylthio)acetic Acid
Executive Summary: The "Make vs. Buy" Decision
Boc-(4-aminophenylthio)acetic acid (Systematic Name: 2-((4-((tert-butoxycarbonyl)amino)phenyl)thio)acetic acid) is a specialized bifunctional building block used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras), peptide mimetics, and fragment-based drug discovery.
Unlike common commodity chemicals, the Boc-protected form of this molecule is frequently classified as a non-stock custom synthesis item by major catalog suppliers. Consequently, direct procurement often entails high lead times (4–6 weeks) and premium pricing (
Strategic Recommendation: For research applications requiring >1 gram, in-house synthesis starting from the inexpensive precursor (4-aminophenylthio)acetic acid (CAS 104-18-7) is the most time-efficient and cost-effective strategy. This guide details the procurement of the precursor, the synthesis protocol, and the technical specifications required for validation.
Chemical Identity & Specifications
Before sourcing, it is critical to define the exact chemical entity to avoid confusion with structural isomers.
| Feature | Specification |
| Target Compound | Boc-(4-aminophenylthio)acetic acid |
| Systematic Name | 2-((4-((tert-butoxycarbonyl)amino)phenyl)thio)acetic acid |
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.34 g/mol |
| Key Functional Groups | Carboxylic Acid (C-terminus), Boc-Amine (N-terminus), Thioether (Linker) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Poorly soluble in water. |
| Precursor (Parent) | (4-Aminophenylthio)acetic acid |
| Precursor CAS | 104-18-7 |
Procurement Landscape: Sourcing the Precursor
Since the Boc-protected form is scarce, the supply chain strategy focuses on the parent compound, CAS 104-18-7 , which is a commodity chemical.
Validated Suppliers (Precursor: CAS 104-18-7)
The following suppliers are verified to stock the parent amine. Prices are estimates based on Q3 2023 market data for research-grade purity (>97%).
| Supplier Tier | Vendor Examples | Availability | Est. Price (1g) | Est. Price (25g) | Reliability |
| Tier 1 (Global) | Sigma-Aldrich, Thermo Fisher | In Stock | $30 - $50 | $150 - $200 | High (CoA provided) |
| Tier 2 (Specialist) | Combi-Blocks, Enamine | In Stock | $10 - $25 | $50 - $80 | Very High (Chem-focused) |
| Tier 3 (Bulk) | Ambeed, AstaTech | In Stock | $5 - $15 | $30 - $60 | Variable (Check QC) |
Cost Analysis
-
Direct Purchase of Boc-Derivative: ~$250/g (Custom Synthesis Quote).
-
In-House Synthesis Cost: ~$5/g (Materials) + 4 hours labor.
-
Savings: ~98% reduction in material costs via in-house protection.
Technical Protocol: In-House Synthesis
Objective: Selective N-protection of (4-aminophenylthio)acetic acid using Di-tert-butyl dicarbonate (Boc₂O).
Reaction Logic
The reaction exploits the nucleophilicity of the aromatic amine. Since the molecule contains a free carboxylic acid, the reaction is best performed in a basic aqueous/organic mixture to keep the acid deprotonated (soluble) while the amine reacts with Boc₂O.
Step-by-Step Methodology
Reagents:
-
(4-Aminophenylthio)acetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 – 1.2 eq)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA) (2.0 – 2.5 eq)
-
Solvent: 1:1 Dioxane/Water or THF/Water
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of (4-aminophenylthio)acetic acid in 20 mL of 1N NaOH (or water with 2.5 eq TEA). Ensure the solution is homogeneous (pH > 10).
-
Addition: Dissolve 11-12 mmol of Boc₂O in 10 mL of 1,4-dioxane (or THF). Add this solution dropwise to the aqueous amine mixture at 0°C.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting amine spot should disappear.
-
Workup (Critical Step):
-
Evaporate the organic solvent (dioxane/THF) under reduced pressure.
-
Dilute the remaining aqueous layer with water (20 mL).
-
Wash with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O and non-acidic impurities. Discard the organic (ether) layer.
-
Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl. The product, Boc-(4-aminophenylthio)acetic acid, should precipitate as a white or off-white solid.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Usually, the crude product is sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes.
Quality Control (Self-Validation)
-
¹H NMR (DMSO-d₆): Look for the characteristic Boc singlet (~9 protons) at δ 1.4–1.5 ppm. Ensure the aromatic region integrates to 4 protons (AA'BB' system).
-
LC-MS: Confirm mass peak [M+H]⁺ = 284.1 (or [M+Na]⁺ = 306.1). Note: The Boc group is acid-labile; avoid acidic mobile phases if possible, or expect some fragmentation.
Visualizations & Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting the critical phase separation step.
Figure 1: Step-by-step synthesis workflow for the conversion of CAS 104-18-7 to the Boc-protected target.
Applications in Drug Discovery (PROTACs)
This molecule is highly valued as a Linker in PROTAC design. The thioether provides metabolic stability (unlike esters) and the phenyl ring adds structural rigidity.
Figure 2: Structural role of the compound in PROTAC design, bridging the Target Ligand and E3 Ligase.
References
-
Sigma-Aldrich. (4-Aminophenylthio)acetic acid Product Page. Retrieved from .
-
Combi-Blocks. Product Q-1428: (4-Aminophenylthio)acetic acid. Retrieved from .
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7708, (4-Aminophenylthio)acetic acid. Retrieved from .
Validation & Comparative
A Tale of Two Tethers: A Comparative Guide to Thioether vs. Ether Linkers in Solid-Phase Synthesis
In the intricate world of solid-phase synthesis (SPS), the choice of a linker—the molecular bridge connecting a growing compound to an insoluble resin—is a critical decision that dictates the entire strategic approach. It influences the reaction conditions that can be used, the stability of the product during synthesis, and ultimately, the method of its final release. This guide provides an in-depth comparison of two fundamental linker types: the robust thioether and the versatile ether. We will delve into their respective chemistries, stabilities, and cleavage protocols, supported by experimental rationale and data to inform your selection for peptide, oligonucleotide, and small molecule synthesis.
The Lynchpin of Synthesis: Understanding the Linker's Role
Solid-phase synthesis is predicated on the temporary immobilization of a substrate to a solid support, allowing for the use of excess reagents and simplified purification through simple filtration and washing. The linker is the lynchpin of this strategy. An ideal linker must be stable to the full sequence of synthetic transformations but cleavable under specific conditions that leave the final product unscathed. The choice between a thioether and an ether linker hinges on this delicate balance of stability and liability.
The Thioether Linker: A Bastion of Stability
Thioether linkages are characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'). In the context of SPS, one 'R' group is part of the resin, and the other is the point of attachment for the synthesized molecule. Their defining feature is high chemical stability.
Formation of the Thioether Bond
The on-resin formation of a thioether linker is typically achieved through nucleophilic substitution or Michael addition reactions. A common method involves reacting a resin functionalized with a thiol group (e.g., mercaptopropyl-functionalized silica) with a substrate containing a good leaving group, such as a halide.
Alternatively, a resin bearing an electrophilic group can react with a thiol-containing substrate. For instance, the reaction of a thiol with a bromo-functionalized resin is a straightforward and efficient way to immobilize a molecule.
The Challenge of Cleavage: Stability as a Double-Edged Sword
The very stability that makes thioether linkers attractive also presents their greatest challenge: cleavage. Standard acidic or basic conditions used for many other linkers are often insufficient. Cleavage typically requires harsh and specific, often non-traditional, reagents.
-
Heavy Metal Assistance: Historically, reagents like mercury(II) acetate or trifluoroacetate in trifluoroacetic acid (TFA) have been used. The soft mercury(II) ion has a high affinity for the soft sulfur atom, facilitating the cleavage of the C-S bond. However, the toxicity and environmental concerns associated with mercury waste have driven the search for alternatives.
-
Strong Acidolysis: Extremely strong acids, such as a mixture of hydrofluoric acid (HF) and pyridine or trifluoromethanesulfonic acid (TfOH), can cleave thioether bonds, but these conditions can easily degrade sensitive functional groups in the target molecule.
-
Electrophilic Halogens: Reagents like N-bromosuccinimide (NBS) or iodine can induce cleavage, but their electrophilic nature limits compatibility with electron-rich moieties like tryptophan or tyrosine in peptides.
This robustness makes thioether linkers ideal for syntheses involving aggressive reagents, such as those in oligonucleotide synthesis where repeated exposure to acidic and basic conditions is common. However, the final cleavage step requires careful planning and is often the bottleneck.
The Ether Linker: The Workhorse of Peptide Synthesis
Ether linkers (R-O-R') are among the most common and well-established linkers in SPS, particularly in peptide synthesis. Their popularity stems from a tunable stability profile, most often engineered for acid lability.
Formation of the Ether Bond
The formation of an ether linkage to a solid support is a cornerstone of SPS. The most famous example is the Wang resin, a polystyrene support functionalized with a 4-hydroxymethylphenoxymethyl group. The first amino acid is typically attached via its carboxylic acid to the hydroxyl group of the resin through an ester linkage, which is technically part of the linker system. The core ether bond (the phenoxymethyl group) provides the acid-labile cleavage point. The attachment is usually facilitated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP).
Tunable Acid-Labile Cleavage
Unlike the brute-force methods required for thioethers, ether linkers like the Wang and Rink Amide linkers are designed for cleavage under controlled acidic conditions. The stability of the carbocation formed upon protonation of the ether oxygen dictates the required acid strength.
-
Wang Resin: Cleavage from the Wang resin typically requires a high concentration of TFA (e.g., 95% TFA in water or with scavengers). The mechanism involves protonation of the benzyl ether oxygen, followed by the release of the peptide carboxylic acid and the formation of a resonance-stabilized benzylic carbocation, which is then trapped by scavengers.
-
Super Acid-Labile Linkers: For highly sensitive peptides, more labile resins like the 2-chlorotrityl chloride (2-CTC) resin are used. These can be cleaved under very mild acidic conditions, such as dilute TFA (0.5-1%) in dichloromethane (DCM), preserving acid-sensitive functionalities like phosphorylation or glycosylation.
This tunable lability is the primary advantage of ether-based linkers, allowing for a high degree of compatibility with standard Fmoc-based peptide synthesis protocols.
Head-to-Head Comparison: Thioether vs. Ether Linkers
| Feature | Thioether Linker | Ether Linker (Acid-Labile Type) |
| Chemical Structure | R-S-R' | R-O-R' |
| General Stability | Very High | Moderate to Low (Tunable) |
| Stability to Acids | Stable to moderate acids (e.g., TFA). Requires very strong acids (HF, TfOH) for cleavage. | Labile. Cleaved by moderate to strong acids (e.g., 95% TFA for Wang resin). |
| Stability to Bases | Generally Stable | Stable (Ester bond to peptide can be labile) |
| Stability to Nucleophiles | Generally Stable | Generally Stable |
| Common Formation | Nucleophilic substitution (e.g., Thiol + Alkyl Halide) | Esterification/Acylation (e.g., Carboxylic acid + Hydroxymethyl resin) |
| Cleavage Conditions | Harsh: Hg(OAc)₂, HF/Pyridine, TfOH, NBS. | Mild to Moderate: 1-95% TFA in DCM. |
| Key Advantage | High stability allows for use with a wide range of aggressive reagents during synthesis. | Tunable acid lability allows for controlled release of the product under well-defined conditions. |
| Key Disadvantage | Cleavage requires toxic or highly corrosive reagents that can damage the final product. | Limited stability towards repeated or strong acidic conditions during synthesis. |
| Primary Application | Oligonucleotide synthesis, synthesis of complex molecules requiring harsh reaction steps. | Fmoc-based solid-phase peptide synthesis (SPPS), synthesis of acid-sensitive molecules. |
Experimental Workflows and Protocols
Workflow 1: Immobilization and Cleavage using a Thioether Linker
This workflow illustrates the immobilization of a thiol-containing molecule onto a bromo-functionalized resin and its subsequent cleavage.
Caption: Workflow for thioether linker-based solid-phase synthesis.
Protocol: Cleavage of a Thioether Linker using Mercury(II) Acetate
-
Resin Swelling: Swell the peptide-resin (~100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare the cleavage cocktail by dissolving mercury(II) acetate (Hg(OAc)₂, ~50 mg, 1.5 eq) in trifluoroacetic acid (TFA, 2 mL). Caution: Mercury compounds are highly toxic. Handle with extreme care in a fume hood.
-
Cleavage Reaction: Drain the DCM from the resin. Add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the suspension at room temperature for 1-2 hours.
-
Product Precipitation & Collection: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (~10 mL). A precipitate should form.
-
Purification: Centrifuge the suspension, decant the ether, and wash the crude product pellet multiple times with cold ether to remove scavengers and residual reagents. Dry the product under vacuum.
Workflow 2: Standard Fmoc-SPPS using an Acid-Labile Ether Linker (Wang Resin)
This diagram outlines the standard cycle for peptide synthesis on a Wang resin.
Caption: Standard workflow for Fmoc-based peptide synthesis on Wang resin.
Protocol: Cleavage and Deprotection from Wang Resin
-
Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel.
-
Reagent Preparation: Prepare the cleavage cocktail. For a standard peptide, use "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). This mixture contains scavengers to protect sensitive amino acids.
-
Cleavage Reaction: Add the cleavage cocktail (~2 mL) to the resin.
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours. The resin beads will often shrink and change color.
-
Product Precipitation & Collection: Filter the resin and collect the acidic filtrate into a centrifuge tube containing cold diethyl ether (~10 mL). A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether. Dry the crude peptide under vacuum before purification by HPLC.
Conclusion: Making an Informed Choice
The selection between a thioether and an ether linker is not a matter of inherent superiority but of strategic alignment with the synthetic goal.
Choose a thioether linker when:
-
The synthetic route involves reagents that would prematurely cleave an acid-labile linker (e.g., certain organometallic reagents, strong bases, or specific reducing agents).
-
Absolute stability of the anchor to the resin is paramount throughout a long and complex synthesis.
-
The final product can withstand the harsh cleavage conditions, and the necessary handling procedures for toxic reagents are in place.
Choose an ether linker when:
-
You are performing standard peptide synthesis using Fmoc or Boc chemistry.
-
The final product is sensitive and requires mild cleavage conditions.
-
A well-established, reliable, and high-throughput workflow is desired.
By understanding the fundamental chemical principles, stability profiles, and cleavage mechanisms of these two linker families, researchers can design more robust and efficient solid-phase syntheses, ultimately accelerating the discovery and development of new molecules.
References
-
Title: Linkers for solid-phase organic synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: A review of solid-phase linker strategies for the generation of alcohols, phenols, and related functionalities Source: Molecular Diversity URL: [Link]
-
Title: Solid phase peptide synthesis Source: Nobel Lecture, December 8, 1984 URL: [Link]
-
Title: Strategies for the solid-phase synthesis of peptide amides, peptide acids and their analogues Source: Journal of Peptide Science URL: [Link]
-
Title: Wang Resin Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: 2-Chlorotrityl Chloride Resin Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
